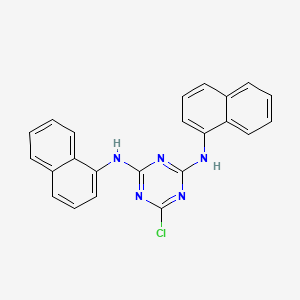
6-Chloro-N2,N4-di(naphthalen-1-yl)-1,3,5-triazine-2,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 6-chloro-N,N’-di-1-naphthyl-1,3,5-triazine-2,4-diamine involves the reaction of 6-chloro-1,3,5-triazine-2,4-diamine with 1-naphthylamine under specific conditions. The reaction typically requires a solvent such as dioxane or water and a base like sodium carbonate . The reaction is carried out at elevated temperatures, often between 70-80°C, to facilitate the substitution of the chlorine atom with the naphthylamine group . Industrial production methods may involve similar reaction conditions but on a larger scale with optimized parameters for higher yield and purity.
化学反応の分析
6-chloro-N,N’-di-1-naphthyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or alcohols under appropriate conditions.
Oxidation and Reduction:
科学的研究の応用
6-chloro-N,N’-di-1-naphthyl-1,3,5-triazine-2,4-diamine is used in various scientific research applications, including:
作用機序
The mechanism of action of 6-chloro-N,N’-di-1-naphthyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation, and further research is needed to elucidate the detailed mechanism of action .
類似化合物との比較
6-chloro-N,N’-di-1-naphthyl-1,3,5-triazine-2,4-diamine can be compared with other similar compounds, such as:
Atrazine: 6-chloro-N-ethyl-N’-(1-methylethyl)-1,3,5-triazine-2,4-diamine, a widely used herbicide.
2-Chloro-4,6-dimethoxy-1,3,5-triazine: A triazine derivative used as a coupling reagent in peptide synthesis.
生物活性
6-Chloro-N2,N4-di(naphthalen-1-yl)-1,3,5-triazine-2,4-diamine (CAS No. 30355-07-8) is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the current understanding of its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.
Biological Activity Overview
The biological activity of this compound has been primarily studied in the context of its anticancer properties. Research indicates that this compound exhibits potent cytotoxic effects against various cancer cell lines.
Anticancer Activity
Recent studies have highlighted the compound's effectiveness as an anticancer agent. For instance:
- In vitro Studies : The compound showed significant cytotoxicity against several human cancer cell lines. The IC50 values (the concentration required to inhibit cell growth by 50%) for different cell lines are summarized below:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 15.83 |
| MCF-7 (Breast) | 16.32 |
| HeLa (Cervical) | 2.21 |
| HepG2 (Liver) | 12.21 |
These values indicate that the compound is particularly effective against HeLa cells, which are commonly used in cancer research .
The mechanisms underlying the anticancer activity of this triazine derivative include:
- Inhibition of Topoisomerases : The compound acts as a topoisomerase inhibitor, disrupting DNA replication and transcription processes essential for cancer cell proliferation.
- Regulation of Signaling Pathways : It has been shown to inhibit key signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR pathway. This inhibition leads to reduced protein synthesis and cell survival .
- Induction of Apoptosis : The compound promotes apoptosis in cancer cells by modulating the expression levels of pro-apoptotic and anti-apoptotic proteins such as BAX and Bcl-2 .
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:
- Xenograft Models : In vivo studies using nude mouse xenograft models demonstrated significant tumor volume reduction upon treatment with this compound. The results indicated a dose-dependent response, further supporting its potential as an effective anticancer agent .
- Combination Therapies : Research has also explored the effects of combining this compound with other chemotherapeutic agents. Preliminary findings suggest enhanced efficacy when used in conjunction with standard treatments for breast and lung cancers .
特性
IUPAC Name |
6-chloro-2-N,4-N-dinaphthalen-1-yl-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClN5/c24-21-27-22(25-19-13-5-9-15-7-1-3-11-17(15)19)29-23(28-21)26-20-14-6-10-16-8-2-4-12-18(16)20/h1-14H,(H2,25,26,27,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWHUFJNEBAPEIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC3=NC(=NC(=N3)Cl)NC4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














